G-Subtide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

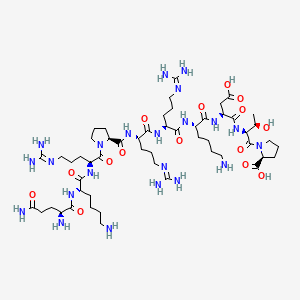

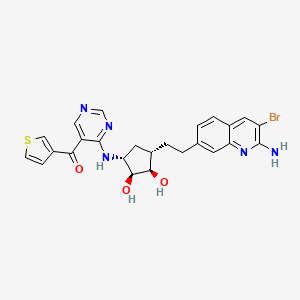

G-Subtide es un compuesto peptídico con la fórmula empírica C53H96N22O15 y un peso molecular de 1281.47. Se utiliza principalmente como sustrato para la proteína quinasa G, que es una proteína quinasa dependiente de monofosfato de guanosina cíclico. Este compuesto es conocido por su papel en varios procesos bioquímicos y fisiológicos, particularmente en la fosforilación de proteínas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

G-Subtide se sintetiza mediante síntesis de péptidos en fase sólida, un método comúnmente utilizado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. Los aminoácidos están protegidos por grupos específicos para evitar reacciones no deseadas. La cadena peptídica se alarga acoplando el grupo carboxilo del aminoácido entrante al grupo amino de la cadena creciente. Una vez ensamblada la secuencia deseada, el péptido se escinde de la resina y se purifica.

Métodos de producción industrial

En un entorno industrial, la producción de this compound sigue principios similares pero a mayor escala. Los sintetizadores de péptidos automatizados se emplean a menudo para garantizar la precisión y la eficiencia. El proceso implica medidas rigurosas de control de calidad, incluida la cromatografía líquida de alto rendimiento y la espectrometría de masas, para confirmar la pureza y la identidad del péptido.

Análisis De Reacciones Químicas

Tipos de reacciones

G-Subtide principalmente se somete a reacciones de fosforilación, donde un grupo fosfato se agrega al péptido por la proteína quinasa G. Esta reacción es crucial para la activación o desactivación de varias proteínas involucradas en las vías de señalización celular.

Reactivos y condiciones comunes

La fosforilación de this compound generalmente requiere trifosfato de adenosina como donante de fosfato y proteína quinasa G como catalizador. La reacción se lleva a cabo en condiciones fisiológicas, con un pH alrededor de 7.4 y una temperatura de 37 °C.

Principales productos formados

El producto principal de la reacción de fosforilación es la forma fosforilada de this compound. Este péptido modificado puede luego participar en procesos bioquímicos adicionales, influyendo en varias funciones celulares.

Aplicaciones Científicas De Investigación

G-Subtide tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como sustrato modelo para estudiar la actividad y especificidad de la proteína quinasa G.

Biología: Ayuda a comprender el papel de la fosforilación de proteínas en la señalización y regulación celular.

Medicina: Investigado por sus posibles aplicaciones terapéuticas en enfermedades donde la proteína quinasa G está implicada, como las enfermedades cardiovasculares y ciertos cánceres.

Industria: Utilizado en el desarrollo de ensayos y herramientas de diagnóstico para detectar la actividad de la proteína quinasa G.

Mecanismo De Acción

G-Subtide ejerce sus efectos a través de la fosforilación por la proteína quinasa G. La enzima reconoce la secuencia específica de aminoácidos de this compound y transfiere un grupo fosfato desde el trifosfato de adenosina al péptido. Este evento de fosforilación puede alterar la actividad, la localización o la interacción de las proteínas, modulando así diversas vías celulares. El objetivo molecular principal de this compound es la proteína quinasa G, y las vías involucradas incluyen aquellas relacionadas con la señalización de monofosfato de guanosina cíclico.

Comparación Con Compuestos Similares

G-Subtide es único debido a su secuencia específica de aminoácidos y su función como sustrato para la proteína quinasa G. Los compuestos similares incluyen otros sustratos peptídicos para diferentes quinasas, como:

Syntide 2: Un sustrato para la proteína quinasa A.

Gly-Arg-Gly-Asp-Ser-Pro: Un sustrato para los receptores de integrina.

Inhibidor de γ-secretasa: Involucrado en la inhibición de la enzima γ-secretasa.

Estos compuestos difieren en sus secuencias de aminoácidos y las enzimas con las que interactúan, destacando la especificidad y singularidad de this compound en sus interacciones con la proteína quinasa G.

Propiedades

Fórmula molecular |

C53H96N22O15 |

|---|---|

Peso molecular |

1281.5 g/mol |

Nombre IUPAC |

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C53H96N22O15/c1-28(76)40(49(88)75-26-10-17-37(75)50(89)90)73-46(85)35(27-39(78)79)72-45(84)31(12-3-5-21-55)68-42(81)32(13-6-22-64-51(58)59)69-43(82)33(14-7-23-65-52(60)61)70-47(86)36-16-9-25-74(36)48(87)34(15-8-24-66-53(62)63)71-44(83)30(11-2-4-20-54)67-41(80)29(56)18-19-38(57)77/h28-37,40,76H,2-27,54-56H2,1H3,(H2,57,77)(H,67,80)(H,68,81)(H,69,82)(H,70,86)(H,71,83)(H,72,84)(H,73,85)(H,78,79)(H,89,90)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66)/t28-,29+,30+,31+,32+,33+,34+,35+,36+,37+,40+/m1/s1 |

Clave InChI |

ZNRLSBWZCPHSIT-QUDUTEPOSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)N)O |

SMILES canónico |

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)